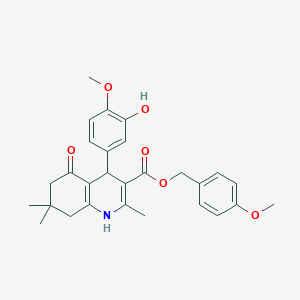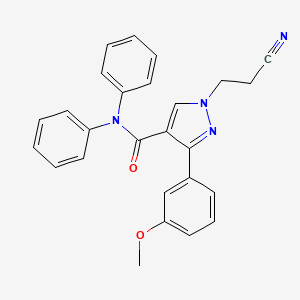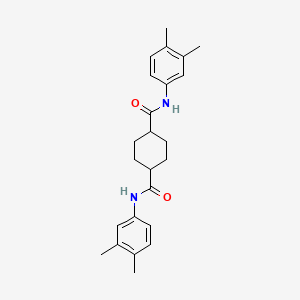
N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide, also known as BOS-102, is a chemical compound that has gained attention for its potential use in scientific research. BOS-102 belongs to a class of compounds called succinimides, which have been found to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has been studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Mecanismo De Acción
The exact mechanism of action of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, as well as the activation of proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in oxidative stress. N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has also been studied for its potential use in treating neurodegenerative diseases, as it has been found to protect neurons from oxidative damage and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation is the lack of in vivo studies, which are necessary to fully understand the pharmacokinetics and toxicity of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide in living organisms.
Direcciones Futuras
Future research on N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide could focus on its potential use in combination with other anti-cancer agents, as well as its use in treating specific types of cancer. In addition, further studies on the pharmacokinetics and toxicity of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide in vivo would be necessary for its eventual use in clinical settings. Finally, the anti-inflammatory and neuroprotective effects of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide could be further explored for their potential use in treating other diseases.
Métodos De Síntesis
N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide can be synthesized through a multi-step process involving the reaction of succinic anhydride with 4-ethoxyaniline to form N-(4-ethoxyphenyl)succinimide. This intermediate is then reacted with ethylenediamine to produce N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide. The final product is obtained through purification and isolation steps.
Propiedades
IUPAC Name |
N',N'-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-2-25-12-5-3-11(4-6-12)19-15(23)7-8-16(24)20(9-13(17)21)10-14(18)22/h3-6H,2,7-10H2,1H3,(H2,17,21)(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCWOBZVZPVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N(CC(=O)N)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)

![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B5187581.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5187589.png)
![3-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187610.png)
methyl]phosphonate](/img/structure/B5187615.png)

![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)
![1-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanone](/img/structure/B5187651.png)
![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)

![3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5187681.png)

![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)